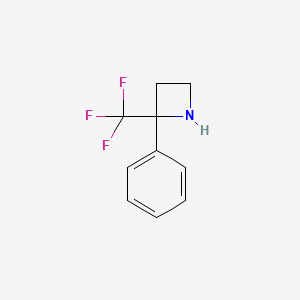

2-Phenyl-2-(trifluoromethyl)azetidine

Description

Significance of Nitrogen Heterocycles as Constrained Scaffolds in Molecular Design

Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov Among these, saturated heterocycles rich in sp³-hybridized carbons have garnered considerable interest as they are correlated with higher success rates for drug candidates in preclinical development. nih.gov The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is emerging as a privileged scaffold in medicinal chemistry. nih.govnih.gov

The significance of azetidines lies in their role as constrained or conformationally restricted scaffolds. enamine.net By limiting the conformational flexibility of a molecule, these rigid structures can lead to higher binding affinity with biological targets due to a reduction in the entropic penalty upon binding. enamine.net This predefined spatial orientation of substituents is a valuable tool in fragment-based drug design and structure-activity relationship studies. enamine.netlifechemicals.com Although historically less explored than their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a unique combination of molecular rigidity and satisfactory chemical stability, making them attractive for designing novel therapeutic agents. nih.govresearchgate.net

The Unique Role of the Trifluoromethyl Group in Modulating Molecular Properties and Reactivity

The introduction of a trifluoromethyl (-CF₃) group is a critical strategy in modern drug design used to enhance the physicochemical and biological properties of a lead compound. mdpi.comnih.govhovione.com The -CF₃ group is often used as a bioisostere for methyl or chloro groups, but it imparts a unique combination of properties. wikipedia.org

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing moiety, which can significantly lower the basicity (pKa) of nearby amines. nih.govwikipedia.org This modulation is often beneficial in drug design, as it can reduce off-target effects associated with highly basic nitrogen atoms. nih.gov Furthermore, the C-F bond is exceptionally strong (around 116 kcal/mol), which enhances the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. mdpi.comacs.org

The -CF₃ group also increases the lipophilicity of a compound, which can improve its ability to permeate cell membranes and enhance bioavailability. mdpi.comacs.orgwechemglobal.com This combination of metabolic stability, modulated basicity, and increased lipophilicity makes the trifluoromethyl group a powerful tool for optimizing the pharmacokinetic profile and binding selectivity of drug candidates. mdpi.com

Overview of Strain-Driven Reactivity in Four-Membered Ring Systems

Four-membered rings such as azetidines are characterized by significant ring strain. The strain energy of the azetidine ring is approximately 25.4 kcal/mol, a value intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This considerable ring strain is the primary driver of the unique reactivity of azetidines. researchgate.netrsc.org

The inherent strain makes the azetidine ring susceptible to cleavage under appropriate reaction conditions, providing a pathway for the synthesis of more complex, homologated amines. rsc.org This "strain-release" reactivity can be triggered by various reagents, leading to ring-opening reactions that are often chemoselective. rsc.orgrsc.org For example, the reaction of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can proceed through polar strain-release pathways to afford functionalized azetidines. nih.govresearchgate.net This unique reactivity allows azetidines to serve not only as stable scaffolds in final drug molecules but also as versatile synthetic intermediates. rsc.orgrsc.org

Research Landscape and Knowledge Gaps Pertaining to 2-Phenyl-2-(trifluoromethyl)azetidine Architectures

The synthesis of azetidines bearing a trifluoromethyl group, particularly at the C2 position, is an area of active research, driven by the potential of these scaffolds in medicinal chemistry. nih.gov A significant advancement in this area is the use of strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) to access diversely substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net

Research has demonstrated that these ABBs, despite the presence of a sterically demanding and electron-withdrawing trifluoromethyl group, can react with electrophiles like benzyl (B1604629) chloroformate to yield substituted 3-chloroazetidines. nih.gov Palladium-catalyzed hydrogenolysis of these strained precursors provides another route to cis-2,3-disubstituted azetidines. nih.govresearchgate.net These methods allow for the introduction of various substituents, including phenyl groups, on the azetidine ring.

The table below summarizes the synthesis of various 3-substituted benzyl this compound-1-carboxylates via the ring-opening of corresponding ABBs with benzyl chloroformate. nih.gov

| Entry | R Group on Phenyl at C3 | Product | Yield (%) |

| 1 | H | 6a | 91 |

| 2 | p-Me | 6b | 86 |

| 3 | p-t-Bu | 6c | 84 |

| 4 | p-Ph | 6d | 70 |

| 5 | p-F | 6e | 85 |

| 6 | p-I | 6f | 61 |

| 7 | p-Br | 6g | 75 |

| 8 | p-NO₂ | 6h | 80 |

Another key transformation is the palladium-catalyzed hydrogenolysis of ABBs, which yields N-Boc protected cis-2,3-disubstituted azetidines. nih.gov

| Entry | R Group on Phenyl at C3 | Product | Yield (%) |

| 1 | H | 16a | 70 |

| 2 | p-Me | 16b | 68 |

| 3 | p-t-Bu | 16c | 72 |

| 4 | p-Ph | 16d | 66 |

| 5 | p-F | 16e | 75 |

Despite these synthetic advances for the general class of 2-(trifluoromethyl)azetidines, a significant knowledge gap exists for the specific compound this compound. While synthetic routes to its derivatives (often with nitrogen protection) are established, detailed characterization, conformational analysis, and reactivity studies of the parent N-H compound are not widely reported in the literature. nih.gov Further research is needed to fully elucidate the physicochemical properties and synthetic utility of this specific architecture.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-(trifluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9(6-7-14-9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAMTDBYUYVDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1(C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Construction of 2 Phenyl 2 Trifluoromethyl Azetidine and Its Analogs

Strategies for Carbon-Nitrogen Bond Formation in Azetidine (B1206935) Ring Closure

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic organic chemistry. The formation of the crucial carbon-nitrogen bond to close the ring can be achieved through various intramolecular and intermolecular strategies. Intramolecular approaches often involve the cyclization of a linear precursor containing both the nitrogen atom and a reactive site, such as a leaving group or a C-H bond, at the appropriate position. In contrast, intermolecular methods, like cycloadditions, assemble the ring from two separate components in a single convergent step.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis. This strategy relies on a precursor molecule that is pre-functionalized to undergo a ring-closing reaction, typically forming the N-C4 or N-C2 bond of the azetidine core. The specific nature of the bond-forming event defines the subtype of the approach, ranging from classical nucleophilic substitutions to modern metal-catalyzed C-H functionalization reactions.

One of the most direct and established methods for constructing the azetidine ring is the intramolecular nucleophilic substitution of a γ-leaving group by a nitrogen nucleophile. nih.gov For the synthesis of 2-(trifluoromethyl)azetidines, this typically involves the base-mediated cyclization of γ-halo-β-(trifluoromethyl)amines. nih.govresearchgate.net

A common synthetic pathway commences with ethyl 4,4,4-trifluoroacetoacetate, which serves as a readily available source of the trifluoromethyl group. chim.itnih.gov This precursor undergoes condensation with various primary amines to form the corresponding enamines. Subsequent hydride reduction of the enamine double bond, followed by chlorination of the resulting alcohol (often with thionyl chloride), generates the key γ-chloroamine precursor. chim.itnih.gov In the final step, treatment with a base induces an intramolecular SN2 reaction, where the amine nitrogen displaces the chloride to form the azetidine ring. nih.gov This method provides a convenient route to nonactivated 1-alkyl-2-(trifluoromethyl)azetidines. nih.gov

Another variation involves the intramolecular nucleophilic substitution of a tosylate. This approach has been used following the regioselective ring-opening of trifluoromethyl-substituted aziridines with potassium phenoxides, which generates a precursor primed for cyclization to the azetidine ring upon activation of a primary alcohol to a tosylate. nih.gov

| Precursor Origin | Key Intermediate | Cyclization Conditions | Product Class | Reference(s) |

| Ethyl 4,4,4-trifluoroacetoacetate | N-substituted-γ-chloro-β-trifluoromethylamine | Base-induced ring closure | 1-Alkyl-2-(trifluoromethyl)azetidines | chim.it, nih.gov |

| CF₃-Aziridine derivative | N-sulfonamide with γ-tosylate | Potassium salt of sulfonamide | 2-(Trifluoromethyl)azetidine (B2671701) | nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. In the context of azetidine synthesis, this strategy enables novel intramolecular cyclization pathways via radical intermediates. One such method involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.gov

This process initiates with the generation of an α-aminoalkyl radical via a photoredox cycle. This radical then engages in an intermolecular addition to an alkyne, forming a vinyl radical. The key ring-forming step is a subsequent tandem sequence involving a 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization of the resulting alkyl radical onto the vinyl moiety to construct the azetidine ring. nih.gov This methodology is notable for its atom economy and the ability to form highly substituted azetidine scaffolds, including those with vicinal tertiary-quaternary centers. nih.gov While this specific approach is a [3+1] cyclization, it highlights the potential of photoredox-generated radicals to initiate intramolecular ring-closing cascades for azetidine synthesis. nih.gov

Directly converting a C(sp³)–H bond into a C–N bond is a highly efficient strategy for heterocycle synthesis, as it obviates the need for pre-functionalization of the carbon skeleton. Palladium and rhodium catalysts have proven particularly effective for intramolecular C–H amination to form azetidines. acs.orgnih.gov

Palladium-catalyzed methods have been developed for the intramolecular amination of C(sp³)–H bonds at the γ-position of an amine substrate. acs.org These reactions often employ a directing group, such as picolinamide (B142947) (PA), attached to the nitrogen atom to guide the catalyst to the desired C–H bond. This approach features low catalyst loadings and utilizes inexpensive reagents under convenient conditions. acs.org

Rhodium catalysis is also prominent in this field, particularly using dirhodium catalysts like dirhodium(II) espinoate [Rh₂(esp)₂]. nih.gov This catalyst is exceptionally efficient for intramolecular C–H insertion reactions of substrates such as sulfamate (B1201201) esters. The reaction proceeds through a putative rhodium-nitrenoid intermediate which undergoes a concerted, albeit asynchronous, C–H insertion to form the azetidine ring. nih.govresearchgate.net This method is valued for its high yields and functional group tolerance. nih.gov

| Metal Catalyst | Substrate Type | Directing Group/Nitrogen Source | Key Feature | Reference(s) |

| Palladium | Alkyl amine | Picolinamide (PA) | Amination of unactivated C(sp³)–H bonds | acs.org |

| Rhodium (e.g., Rh₂(esp)₂) | Sulfamate ester | Sulfamate | High efficiency and catalyst performance | nih.gov |

Cycloaddition Reactions for Azetidine Scaffold Assembly

Cycloaddition reactions represent a highly convergent and stereocontrolled method for assembling cyclic structures. For azetidines, [2+2] cycloadditions are the most common, directly forming the four-membered ring from two two-atom components.

The [2+2] cycloaddition is a powerful strategy for constructing the azetidine core, with two primary variants being widely used: the reaction of ketenes with imines (Staudinger cycloaddition) and the photochemical reaction of imines with alkenes (aza Paternò-Büchi reaction).

The Staudinger cycloaddition involves the reaction of an imine with a ketene (B1206846), often generated in situ from an acyl chloride and a tertiary amine, to produce a β-lactam (azetidin-2-one). mdpi.com While this yields an oxidized form of the azetidine ring, β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. nih.gov This method has been successfully applied to the synthesis of CF₃-substituted β-lactams through the cycloaddition of a ketene with a trifluoromethyl aldimine. researchgate.net

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene. chemrxiv.orgnih.gov Historically, these reactions required high-energy UV light, which limited their functional group tolerance. researchgate.net Modern advancements, however, have led to the development of visible-light-mediated versions using photoredox catalysis. chemrxiv.orgresearchgate.net In these processes, a photocatalyst absorbs visible light and promotes the imine (or a surrogate like an oxime) to an excited state via energy transfer, which then undergoes the [2+2] cycloaddition with an alkene partner. chemrxiv.orgnih.gov This approach is characterized by its mild conditions, operational simplicity, and broad substrate scope, enabling the synthesis of highly functionalized azetidines. nih.govnih.gov

| Cycloaddition Type | Reactants | Initial Product | Key Features | Reference(s) |

| Staudinger Cycloaddition | Imine + Ketene | β-Lactam (Azetidin-2-one) | Forms C3-C4 and N-C2 bonds; precursor to azetidines. | researchgate.net, mdpi.com |

| Aza Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical reaction; modern variants use visible light. | researchgate.net, chemrxiv.org, nih.gov, nih.gov |

Strain-Release Reactions of Azabicyclo[1.1.0]butanes for Azetidine Synthesis

The high ring strain inherent in 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines. arkat-usa.orgrsc.org The release of this strain provides a strong thermodynamic driving force for reactions that involve the cleavage of the central, highly strained C-N bond. organic-chemistry.orgnih.gov These transformations typically allow for the functionalization of the resulting azetidine at the 1 and 3 positions. arkat-usa.org

A general strategy involves the activation of the ABB nitrogen atom with an electrophile, which renders the bridgehead carbon susceptible to nucleophilic attack. nih.govnih.gov This process cleaves the central bond and generates a 1,3-disubstituted azetidine. A variety of electrophiles and nucleophiles can be employed, leading to a diverse range of substituted azetidines. chemrxiv.org For instance, the reaction of ABBs with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can produce diversely substituted 3-chloroazetidines, other 3-substituted azetidines, and azetidin-3-ols. researchgate.net

The synthesis of azetidines bearing a trifluoromethyl group at the C2 position can be achieved through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. researchgate.net The mechanism of these polar strain-release reactions is initiated by the reaction of the ABB with an electrophilic partner, such as benzyl chloroformate.

The reaction of a 2-(trifluoromethyl) ABB derivative with benzyl chloroformate proceeds as follows:

N-Activation: The nitrogen atom of the ABB acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate.

Intermediate Formation: This initial attack leads to the formation of a reactive intermediate.

Ring Opening: Driven by the release of ring strain, the central C-N bond cleaves. Concurrently, the chloride ion attacks the C3 bridgehead carbon.

Product Formation: This sequence results in the formation of a 1-benzyloxycarbonyl-3-chloro-2-(trifluoromethyl)azetidine derivative. researchgate.net

This pathway allows for the direct installation of a trifluoromethyl group at the C2 position and a handle for further functionalization (the chloro group) at the C3 position.

Stereocontrol is a critical aspect of azetidine synthesis, particularly when creating complex, biologically active molecules. In strain-release reactions of ABBs, the stereochemical outcome can be influenced by the nature of the reactants and the reaction conditions.

For the synthesis of 2-(trifluoromethyl)azetidines, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride provides an example of diastereoselective synthesis. The reaction proceeds through N-acylation followed by the nucleophilic addition of a trifluoroacetate (B77799) anion to the C3 position. This process has been shown to yield the corresponding 3-(trifluoroacetoxy)azetidine with high diastereomeric purity (dr = 96:4). researchgate.net

Furthermore, subsequent transformations can be used to control or modify the stereochemistry. For example, palladium-catalyzed hydrogenolysis of certain 3-aryl-3-chloro-2-(trifluoromethyl)azetidines can provide an entry to cis-3-aryl-2-trifluoromethyl azetidines, demonstrating control over the relative stereochemistry of the substituents on the azetidine ring. researchgate.net

Ring Expansion Strategies for Azetidine Synthesis

Ring expansion reactions provide an alternative and powerful route to the azetidine core, starting from more readily available smaller ring systems.

The one-carbon ring expansion of three-membered aziridines to four-membered azetidines is a synthetically valuable transformation. nih.govmagtech.com.cn One such strategy involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. This formal [3+1] ring expansion yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide, which then undergoes a ring-opening/ring-closing cascade. This process efficiently transfers chirality from the starting aziridine (B145994) to the azetidine product. nih.gov

Another approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. This method, which can be facilitated by microwave irradiation, provides a simple and efficient route to 1-arenesulfonylazetidines. organic-chemistry.org

Table 2: Selected Ring Expansion Methodologies from Aziridines This table highlights key examples of aziridine to azetidine ring expansions.

| Aziridine Precursor | Reagent(s) | Key Transformation | Product Type | Ref. |

|---|---|---|---|---|

| Bicyclic Methylene Aziridine | Rhodium Carbene | [3+1] Ring Expansion | Methylene Azetidines | nih.gov |

| 1-Arenesulfonylaziridine | Dimethylsulfoxonium Methylide | One-carbon insertion | 1-Arenesulfonylazetidines | organic-chemistry.org |

Azetidin-2-ones, commonly known as β-lactams, are versatile and readily accessible precursors for the synthesis of azetidines. derpharmachemica.comnih.gov The strained four-membered lactam ring can be selectively manipulated to yield the corresponding saturated azetidine heterocycle. magtech.com.cn The most direct transformation involves the reduction of the carbonyl group of the β-lactam. magtech.com.cnu-tokyo.ac.jp

Various reducing agents can be employed for this purpose. The choice of reagent can influence the efficiency and selectivity of the reduction. This approach is valuable as a vast number of synthetic methods exist for the construction of the β-lactam core, including the well-known Staudinger [2+2] cycloaddition between a ketene and an imine. mdpi.comresearchgate.net By leveraging the extensive chemistry of β-lactams, a wide array of substituted azetidines can be accessed following the reduction step. This strategy allows for the introduction of desired substitution patterns at the β-lactam stage, which are then carried through to the final azetidine product.

Stereoselective Synthesis of 2-Phenyl-2-(trifluoromethyl)azetidine Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, this involves the precise arrangement of the phenyl and trifluoromethyl groups at the C2 position, as well as the relative stereochemistry of other substituents on the azetidine ring.

Enantioselective Approaches in Azetidine Synthesis

Achieving enantioselectivity in the synthesis of α-trifluoromethylated azetidines is a significant challenge. One promising strategy involves the use of organocatalysis. For instance, peptide-mimic phosphonium (B103445) salts have been successfully employed as catalysts in asymmetric [2+2] cycloadditions of tethered trifluoromethyl ketimines and allenes. rsc.org This methodology allows for the enantioselective synthesis of a variety of six-membered ring-fused α-trifluoromethyl azetidines, which feature two densely functionalized carbon stereocenters, with high yields and excellent diastereo- and enantioselectivities. rsc.org While this approach has not been specifically reported for this compound itself, it represents a viable building block protocol for accessing enantioenriched α-trifluoromethyl azetidines. rsc.org

Diastereoselective Control in the Formation of Substituted Azetidines

Diastereoselective control is crucial when multiple stereocenters are present in the azetidine ring. A powerful method for achieving high diastereoselectivity in the synthesis of 2,3-disubstituted 2-(trifluoromethyl)azetidines is through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov These highly strained intermediates, available from the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, undergo ring-opening reactions with various reagents to yield functionalized azetidines. nih.gov

For example, the reaction of (2R,3S)-3-phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with benzyl chloroformate in acetone (B3395972) proceeds to give benzyl (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate. nih.gov Similarly, reaction with trifluoroacetic anhydride followed by hydrolysis yields (2R,3R)-3-phenyl-2-(trifluoromethyl)azetidin-3-ol, demonstrating control over the relative stereochemistry at the C2 and C3 positions. nih.gov Furthermore, palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides a convenient route to the corresponding cis-2,3-disubstituted azetidines. nih.gov

The following table summarizes the diastereoselective synthesis of this compound derivatives from a common azabicyclobutane precursor.

| Starting Material | Reagent | Product | Relative Stereochemistry |

| (2R,3S)-3-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | Benzyl (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate | trans |

| (2R,3S)-3-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride, then NaOH(aq) | (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol | trans |

Chiral Auxiliary and Organocatalytic Strategies for Stereochemical Control

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, where a chiral molecule is temporarily incorporated into the substrate to direct the formation of a new stereocenter. While specific applications of chiral auxiliaries for the synthesis of this compound are not extensively documented, the principle remains a viable strategy. For instance, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. researchgate.netrsc.org This demonstrates the potential of using chiral amines to control the stereochemistry of the azetidine ring formation, which could be adapted for the synthesis of the target molecule. Similarly, (R)-2-phenylglycine has been employed as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. fluorochem.co.ukuu.nl

Organocatalysis offers an alternative, metal-free approach to stereochemical control. Asymmetric thiourea (B124793) and squaramide catalysis has been shown to be effective in producing α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. bldpharm.com This method could potentially be applied to create the chiral quaternary center of this compound.

Introduction of the Trifluoromethyl Group in this compound

The introduction of the trifluoromethyl group is a key step in the synthesis of the target compound. This can be achieved either by direct trifluoromethylation of a pre-formed azetidine ring or by utilizing building blocks that already contain the trifluoromethyl moiety.

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation of heterocyclic compounds is an attractive and atom-economical approach. While the direct trifluoromethylation of a 2-phenylazetidine (B1581345) at the C2 position to install the CF3 group has not been specifically reported, various methods for the trifluoromethylation of C-H bonds exist. uu.nl Photosensitized direct C-H trifluoromethylation is one such strategy that proceeds under mild conditions. uu.nl The development of such a direct approach for 2-phenylazetidine would be a significant advancement.

Utilization of Trifluoromethyl-Containing Building Blocks

A more common and often more reliable strategy involves the use of building blocks that already incorporate the trifluoromethyl group. This approach ensures the presence of the CF3 group from the outset and focuses the synthetic effort on the construction of the azetidine ring.

One such versatile building block is ethyl 4,4,4-trifluoroacetoacetate. This compound can be converted into γ-chloro-(trifluoromethyl)amines, which then undergo intramolecular nucleophilic substitution to form the 2-(trifluoromethyl)azetidine ring. nih.govrsc.org This represents a straightforward route to the core azetidine structure. nih.gov

Another important class of building blocks are 4-(trifluoromethyl)azetidin-2-ones, also known as trifluoromethyl-β-lactams. aminer.cnvulcanchem.comscilit.com These can be synthesized and then transformed into a variety of CF3-containing azetidines and other nitrogen-containing heterocycles. aminer.cnvulcanchem.comscilit.com The β-lactam ring can be reductively opened or the carbonyl group can be removed to yield the corresponding azetidine. aminer.cnscilit.com

The synthesis of 2-(trifluoromethyl)-2H-azirines, which serve as precursors to the aforementioned 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, also falls under this category. These azirines are prepared from trifluoromethylated starting materials, such as through the copper-catalyzed azido-trifluoromethylation of phenylacetylene (B144264) using Togni's reagent II. nih.gov

The following table provides a summary of key trifluoromethyl-containing building blocks and their application in the synthesis of 2-(trifluoromethyl)azetidines.

| Building Block | Synthetic Application |

| Ethyl 4,4,4-trifluoroacetoacetate | Precursor to γ-chloro-(trifluoromethyl)amines for intramolecular cyclization. nih.govrsc.org |

| 4-(Trifluoromethyl)azetidin-2-ones | Versatile intermediates for the synthesis of various CF3-containing azetidines. aminer.cnvulcanchem.comscilit.com |

| 2-(Trifluoromethyl)-2H-azirines | Precursors for the diastereoselective synthesis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov |

Reactivity and Transformations of 2 Phenyl 2 Trifluoromethyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine core makes it susceptible to ring-opening reactions, which can be initiated by either nucleophilic or electrophilic species. These transformations provide a synthetic route to highly functionalized acyclic amines.

Nucleophilic attack on the azetidine ring typically requires prior activation of the nitrogen atom to form a more reactive azetidinium ion. The subsequent ring-opening is a crucial step that leads to the formation of stereodefined, functionalized amine building blocks. organic-chemistry.org

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a complex interplay of electronic and steric factors. magtech.com.cn For azetidinium ions, nucleophilic attack can occur at either the C2 or C4 position. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cn However, the presence of an aryl group at the C2 position, as in 2-phenyl-2-(trifluoromethyl)azetidine, can stabilize a developing positive charge in the transition state, favoring attack at the benzylic C2 position. magtech.com.cnnih.gov

Studies on related 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which serve as precursors, show that strain-release ring-opening reactions can proceed with high stereospecificity. For instance, reaction with benzyl (B1604629) chloroformate yields 3-chloroazetidines as a single detectable diastereomer. nih.gov Similarly, palladium-catalyzed hydrogenolysis provides access to cis-3-aryl-2-trifluoromethyl azetidines, indicating a stereocontrolled process. nih.govresearchgate.net DFT calculations have proven effective in predicting the regioselectivity of these reactions, which are vital for producing stereodefined and highly functionalized molecules. organic-chemistry.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| C2-Substituent | C4-Substituent | Nucleophile | Preferred Site of Attack | Controlling Factor | Reference |

|---|---|---|---|---|---|

| Aryl | H | Various | C2 | Electronic (stabilization of transition state) | magtech.com.cn |

| H | H | Various | C4 | Steric (less substituted) | organic-chemistry.org |

| H | Methyl | Various | C2 | Steric/Electronic | organic-chemistry.org |

The trifluoromethyl (CF3) group at the C2 position exerts a powerful influence on the reactivity of the azetidine ring through both steric and electronic effects.

Steric Hindrance: The CF3 group is sterically demanding, with a size estimated to be between that of an ethyl and an isopropyl group. nih.gov This steric bulk can hinder nucleophilic attack at the C2 position, potentially favoring attack at the less substituted C4 position.

Electronic Effect: As a potent electron-withdrawing group, the CF3 moiety significantly reduces the basicity and nucleophilicity of the azetidine nitrogen. nih.gov This decreased basicity often necessitates the use of strong electrophiles to activate the nitrogen for subsequent ring-opening. The electron-withdrawing nature also destabilizes any adjacent carbocationic character, making a classic SN1-type ring-opening mechanism less likely and favoring an SN2-type pathway. nih.gov This influence is critical in directing the stereochemical outcome of transformations. nih.gov

The combination of these effects means that despite the C2-phenyl group favoring nucleophilic attack at C2, the presence of the CF3 group introduces a competing factor that can alter the regiochemical outcome depending on the specific nucleophile and reaction conditions.

Under acidic conditions, the azetidine nitrogen is protonated to form a reactive azetidinium ion. nih.govmasterorganicchemistry.com This protonation enhances the electrophilicity of the ring carbons and turns the nitrogen into a good leaving group upon ring cleavage. The mechanism proceeds via nucleophilic attack on this activated intermediate.

The general mechanism involves two key steps:

Protonation: The azetidine nitrogen acts as a base, accepting a proton from an acid catalyst to form an azetidinium salt.

Nucleophilic Attack: A nucleophile attacks one of the ring carbons (C2 or C4). The regioselectivity is governed by the principles described previously; the attack will occur at the carbon best able to support a partial positive charge in the SN2-like transition state. For the this compound system, this would likely be the benzylic C2 position, despite the destabilizing electronic effect of the adjacent CF3 group. magtech.com.cnnih.gov

This acid-mediated pathway is sensitive to pH, and the pKa of the azetidine nitrogen is a key factor in determining the rate of decomposition or ring-opening. nih.gov

Due to the reduced nucleophilicity of the nitrogen atom caused by the CF3 group, electrophilic activation is a common strategy to induce reactivity. nih.gov Strong electrophiles react with the nitrogen to form a highly strained and reactive intermediate, which is then readily captured by a nucleophile.

A prominent example involves the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursors with electrophiles like benzyl chloroformate or trifluoroacetic anhydride (B1165640). nih.govresearchgate.net The electrophile activates the nitrogen, leading to a strain-release ring-opening process where a nucleophile (e.g., chloride or trifluoroacetate) attacks the ring, resulting in the formation of a substituted azetidine. nih.gov This method provides access to a variety of functionalized 2-(trifluoromethyl)azetidines, including 3-chloroazetidines and azetidin-3-ols. nih.govresearchgate.net

Table 2: Examples of Electrophilic Activation and Transformation

| Precursor Substrate | Electrophilic Reagent | Nucleophile (from reagent) | Product Type | Reference |

|---|---|---|---|---|

| 2-(Trifluoromethyl)ABB | Benzyl Chloroformate | Chloride (Cl-) | 3-Chloro-2-(trifluoromethyl)azetidine | nih.gov |

Nucleophilic Ring Opening Reactions

Derivatization of Functional Groups on the Azetidine Ring System

Beyond ring-opening, the this compound scaffold can be modified through derivatization, particularly at the nitrogen atom. Such modifications are crucial for modulating the compound's physicochemical properties or for linking it to other molecular fragments.

Derivatization often involves a two-step process: deprotection followed by functionalization. For N-protected azetidines (e.g., with a carbobenzyloxy, Cbz, group), the protecting group can be removed. For example, a Cbz group can be cleaved using trimethylsilyl (B98337) iodide (TMSI). nih.gov The resulting free secondary amine (N-H) is a versatile functional handle that can be selectively derivatized. A common reaction is the installation of a tert-butoxycarbonyl (Boc) group using Boc anhydride, which serves to protect the nitrogen or modify the compound's properties. nih.gov Other functional groups, such as propargyl carbamates, can also be installed on the nitrogen atom, providing a "click handle" for further conjugation. nih.gov

Table 3: N-H Derivatization Reactions of Azetidines

| Starting Material (Post-Deprotection) | Reagent | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Free N-H Azetidine | Boc Anhydride | N-Boc | Protection, Property Modulation | nih.gov |

Transformations at the Nitrogen Atom

The nitrogen atom of the azetidine ring serves as a key site for functionalization, primarily through acylation and related reactions. The lone pair of electrons on the nitrogen allows it to act as a nucleophile, reacting with various electrophiles.

One notable transformation is the reaction with chloroformates to yield N-alkoxycarbonyl derivatives, commonly known as carbamates. For instance, a closely related precursor, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane, upon reaction with benzyl chloroformate, undergoes a strain-release reaction to form benzyl (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate. nih.gov This reaction highlights the accessibility of the nitrogen for acylation, even with the presence of the sterically demanding and electron-withdrawing trifluoromethyl group. The electron-withdrawing effect of the trifluoromethyl group can potentially decrease the nucleophilicity of the nitrogen atom, yet the reaction proceeds efficiently under mild conditions. nih.gov

The introduction of a carbamate (B1207046) group not only modifies the electronic properties of the azetidine but also serves as a protecting group. This protecting group can be subsequently removed to regenerate the free secondary amine, enabling further synthetic manipulations.

Functionalization of the Phenyl Substituent

The phenyl group of this compound offers another handle for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The azetidine ring itself can influence the regioselectivity of these reactions.

Research on related 2-arylazetidines has demonstrated the directing ability of the azetidine ring in ortho-lithiation reactions. This approach allows for the regioselective functionalization at the position ortho to the azetidine substituent on the aromatic ring. The coordination of the lithium reagent to the azetidine nitrogen atom is believed to be responsible for this observed regioselectivity. This strategy provides a powerful tool for introducing a variety of substituents onto the phenyl ring.

Furthermore, palladium-catalyzed cross-coupling reactions represent a versatile method for the functionalization of the phenyl ring. While direct cross-coupling on the phenyl ring of the parent compound has not been extensively detailed, studies on analogous systems, such as the palladium-catalyzed reaction of 3-iodoazetidines with aryl boronic acids to form 2-aryl azetidines, suggest the feasibility of such transformations. Should a halo-substituted derivative of this compound be prepared, it could likely participate in a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

Modifications at the Trifluoromethyl Group (C–F Bond Transformations)

The trifluoromethyl group is generally considered to be highly stable and chemically inert, making transformations of its C-F bonds challenging. The high strength of the carbon-fluorine bond requires harsh reaction conditions or specific catalytic systems for activation.

Rearrangement Reactions Involving the Azetidine Scaffold

The inherent ring strain of the azetidine scaffold makes it susceptible to various rearrangement reactions, which can lead to the formation of larger, less strained heterocyclic systems. These rearrangements are often promoted by heat, light, or chemical reagents.

One common rearrangement of azetidines is ring expansion to form five-membered rings, such as pyrrolidines. This can occur through various mechanisms, including the Stevens and Sommelet-Hauser rearrangements of azetidinium ylides. These rearrangements typically involve the formation of a quaternary ammonium (B1175870) salt, followed by treatment with a base to generate an ylide intermediate that then undergoes a nih.govresearchgate.net- or researchgate.netresearchgate.net-sigmatropic shift. For this compound, N-alkylation followed by base treatment could potentially induce such a rearrangement, leading to a substituted pyrrolidine.

Acid-catalyzed ring-opening and rearrangement reactions are also known for azetidines. Protonation of the nitrogen atom can activate the ring towards nucleophilic attack, which can be followed by rearrangement. While specific studies on this compound are limited, the general reactivity patterns of azetidines suggest that it could undergo such transformations under appropriate acidic conditions.

Photochemical rearrangements of azetidines are also possible. For instance, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a method for synthesizing azetidines and can, in some cases, be reversible or lead to rearranged products upon further irradiation.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by factors such as pH and temperature. The presence of the electron-withdrawing trifluoromethyl group and the strained four-membered ring dictates its degradation pathways.

The compound demonstrates stability under acidic conditions. However, it is susceptible to degradation under basic conditions. At a pH greater than 8, the azetidine ring undergoes ring-opening hydrolysis. This is a common degradation pathway for strained heterocycles, where nucleophilic attack by hydroxide (B78521) on one of the ring carbons leads to cleavage of a carbon-nitrogen bond.

Thermally, this compound shows a decomposition onset at 180°C, as indicated by thermogravimetric analysis (TGA). This suggests that the compound is reasonably stable at ambient temperatures but will degrade upon significant heating. The specific products of thermal degradation have not been extensively characterized but would likely involve fragmentation of the azetidine ring.

Below is a summary of the stability profile of this compound:

| Condition | Stability | Degradation Pathway |

| Acidic (pH < 7) | Stable | - |

| Basic (pH > 8) | Unstable | Ring-opening hydrolysis |

| Thermal | Stable up to 180°C | Thermal decomposition |

Theoretical and Mechanistic Investigations of Reactions Involving 2 Phenyl 2 Trifluoromethyl Azetidine

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Formation and Transformation

The formation of the 2-Phenyl-2-(trifluoromethyl)azetidine scaffold can be mechanistically understood through the lens of strain-release reactions of highly strained precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These reactions are typically initiated by electrophilic activation, leading to a polar ring-opening of the bicyclic system.

One plausible pathway for the synthesis of derivatives of this compound involves the reaction of a 2-phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with an electrophile. The reaction with benzyl (B1604629) chloroformate, for instance, is proposed to proceed via a polar mechanism. The nitrogen atom of the azabicyclobutane attacks the electrophilic carbonyl carbon of the benzyl chloroformate. This initial step is followed by the cleavage of the strained central C-N bond of the azabicyclobutane, which is facilitated by the release of significant ring strain. The subsequent attack of the chloride ion at the C3 position of the original bicyclic system results in the formation of a 3-chloro-2-phenyl-2-(trifluoromethyl)azetidine derivative. This strain-release strategy provides a powerful method for the construction of the substituted azetidine ring. chemrxiv.orgnih.gov

Transformations of the this compound ring are also heavily influenced by its inherent strain. Ring-opening reactions can be initiated by activating the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and makes them susceptible to nucleophilic attack. For instance, quaternization of the nitrogen atom in 2-(trifluoromethyl)azetidines, followed by the introduction of a nucleophile, can lead to a regiospecific ring opening at the C4 position. This reactivity highlights a key difference compared to azetidines with other electron-withdrawing groups at the C2 position. nih.gov

Quantum Chemical Insights into Transition States and Reaction Intermediates

While specific quantum chemical studies exclusively on this compound are not extensively documented in publicly available literature, insights can be drawn from computational investigations of related azetidine formation and ring-opening reactions. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the geometries and energies of transition states and intermediates in such reactions.

For the formation of azetidines from strained precursors like azabicyclo[1.1.0]butanes, DFT calculations can model the reaction pathway of the strain-release functionalization. These calculations can help to rationalize the observed regioselectivity and stereoselectivity of the reactions. For example, in related systems, computational studies have supported a radical chain propagation mechanism for certain N-functionalization reactions, where the transition state involves a slight buildup of positive charge. chemrxiv.org

In the context of azetidine ring formation via intramolecular cyclization, quantum chemical calculations have been employed to explain the preference for the formation of the four-membered ring over a thermodynamically more stable five-membered pyrrolidine ring. These studies analyze the transition state energies for both pathways, revealing that the kinetic barrier for the 4-exo-tet cyclization to form the azetidine can be significantly lower than that for the 5-endo-tet cyclization to form the pyrrolidine, thus explaining the experimentally observed product distribution. acs.org Such computational models consider the intricate balance between ring strain and the geometric requirements for nucleophilic attack.

Role of Electronic and Steric Effects of Substituents (Phenyl, Trifluoromethyl) on Reactivity

The reactivity of this compound is profoundly influenced by the geminal substitution at the C2 position. The phenyl and trifluoromethyl groups exert opposing electronic effects and significant steric hindrance, which collectively modulate the properties of the azetidine ring.

Electronic Effects:

Trifluoromethyl Group: The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences:

It decreases the basicity of the azetidine nitrogen atom.

It polarizes the C2-N and C2-C3 bonds, making the C2 carbon more electrophilic.

It can influence the stability of adjacent carbocations or radical intermediates that may form during reactions.

Phenyl Group: The phenyl group can act as either an electron-donating or electron-withdrawing group through resonance and inductive effects, depending on the nature of the reaction and the electronic demands of the transition state. It can stabilize adjacent positive charges through resonance.

The combination of these two groups at the C2 position creates a unique electronic environment. The strong inductive withdrawal of the trifluoromethyl group is expected to dominate, rendering the azetidine nitrogen less nucleophilic and the C2 position more susceptible to nucleophilic attack if a leaving group were present.

Steric Effects:

Both the phenyl and trifluoromethyl groups are sterically demanding. Their presence at the same carbon atom creates significant steric congestion around the C2 position. This steric hindrance can:

Influence the approach of reagents, directing them to other, less hindered positions on the ring (e.g., C3 or C4).

Affect the puckering of the azetidine ring and the preferred conformations of the molecule.

Impact the stereochemical outcome of reactions at or adjacent to the C2 position. For instance, the trifluoromethyl group has been shown to have a remarkable influence on the stereochemical outcome of the palladium-catalyzed hydrogenolysis of related 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. chemrxiv.org

Strain Energy Analysis of the Azetidine Ring and its Impact on Chemical Behavior

The azetidine ring is characterized by significant ring strain, which is a major driver of its chemical reactivity. The strain energy of the parent, unsubstituted azetidine ring is approximately 25.2-25.4 kcal/mol. This value is comparable to that of cyclobutane and significantly higher than that of the five-membered pyrrolidine ring. researchgate.netrsc.orgclockss.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions that relieve this energetic penalty. rsc.org

Electronic Repulsion: The close proximity of the electron-rich phenyl ring and the highly electronegative trifluoromethyl group could lead to unfavorable electronic interactions.

Potential Applications As Building Blocks in Advanced Organic Synthesis

2-Phenyl-2-(trifluoromethyl)azetidine as a Chiral Synthon

Chiral azetidines are increasingly recognized for their utility in asymmetric synthesis, serving as versatile synthons for the preparation of enantiomerically pure compounds. The synthesis of optically active 2-substituted azetidines can be achieved from readily available chiral sources like (S)-1-phenylethylamine. nih.gov The trifluoromethyl group in this compound introduces a key stereogenic center, and its presence can influence the stereochemical outcome of reactions, making it a valuable tool for asymmetric synthesis.

Methods for the enantioselective synthesis of related compounds, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a precursor for other chiral azetidine (B1206935) derivatives, have been developed using biocatalysis. nih.gov This highlights the potential for creating enantiopure versions of this compound for use as chiral building blocks. These chiral synthons can then be incorporated into larger molecules, transferring their stereochemical information to the final product. The synthesis of enantiomerically pure substituted azetidines is a critical area of research for their application in medicinal chemistry.

Ligand Design for Asymmetric Catalysis Incorporating Azetidine Scaffolds

Chiral azetidine-derived ligands have been successfully employed in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations since the early 1990s. birmingham.ac.ukresearchgate.net The rigid conformation of the azetidine ring is advantageous for creating a well-defined chiral environment around a metal center, which can lead to high levels of stereocontrol. rsc.org The cis conformation of some substituted azetidines makes them particularly effective as chiral ligands for asymmetric catalysis. bham.ac.uk

While direct examples incorporating the this compound scaffold are not extensively detailed in the provided results, the principles of using chiral azetidines in ligand design are well-established. These ligands have been used in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net The design of chiral ligands is a crucial aspect of asymmetric catalysis, with the ligand modifying the metal center's reactivity and selectivity to favor the formation of one enantiomer over the other. nih.gov The unique steric and electronic properties conferred by the phenyl and trifluoromethyl groups on the azetidine ring could be exploited to develop novel, highly effective ligands for a range of asymmetric catalytic reactions.

Development of Novel Heterocyclic Scaffolds through Functionalization and Ring Transformations

The strained azetidine ring is amenable to various functionalization and ring transformation reactions, providing access to a diverse array of novel heterocyclic scaffolds. rsc.org The reactivity of the azetidine ring can be triggered under specific conditions to undergo ring-opening or ring-expansion reactions, yielding larger, more complex heterocyclic systems.

Strain-release reactions of related 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been shown to produce diversely substituted 2-(trifluoromethyl)azetidines, including 3-chloroazetidines and azetidin-3-ols. nih.govresearchgate.net These functionalized azetidines can serve as versatile intermediates for further synthetic manipulations. For instance, palladium-catalyzed hydrogenolysis provides a route to cis-2,3-disubstituted azetidines. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 2-phenyl-2-(trifluoromethyl)azetidine, and what are their advantages/limitations?

- Answer : The compound is typically synthesized via cyclization or cross-coupling strategies. For example:

- Copper(I)-catalyzed cross-coupling : N-(2-haloaryl)trifluoroacetimidoyl chlorides react with primary amines under Cu(I)/TMEDA catalysis to form trifluoromethylated heterocycles . This method tolerates Cl, Br, or I substituents but requires ligands for optimal yield.

- Electrochemical tandem trifluoromethylation : Efficient for generating azetidine derivatives via (3 + 2)-cycloaddition, offering mild conditions and functional group compatibility .

- Limitations : Scalability issues with electrochemical methods; ligand dependency in Cu-catalyzed routes increases complexity.

Q. How can researchers characterize the stereochemistry of this compound derivatives?

- Answer : Use a combination of:

- NMR spectroscopy : NMR distinguishes trifluoromethyl group environments .

- X-ray crystallography : Resolves absolute configuration, critical for enantiopure derivatives (e.g., α-trifluoromethylated azetidine-2-carboxylic acid) .

- Chiral HPLC : Validates enantiomeric excess in asymmetric syntheses .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Answer : The azetidine ring exhibits strain-driven reactivity:

- Nucleophilic substitution : Chlorine at the pyridine position (in analogs) can be replaced by amines or thiols under basic conditions .

- Ring-opening reactions : Acidic conditions may cleave the azetidine ring, forming linear intermediates for downstream functionalization .

Advanced Research Questions

Q. How do computational methods aid in predicting the bioactivity of this compound derivatives?

- Answer :

- Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group on binding affinity (e.g., hydrophobic interactions with enzyme active sites) .

- Molecular docking : Screens interactions with targets like kinases or GPCRs, guided by analogs with proven medicinal chemistry applications .

- Data contradiction : Experimental IC values may deviate from predictions due to solvation effects not fully captured in simulations .

Q. What strategies resolve contradictory data in trifluoromethylated azetidine synthesis?

- Answer :

- Reaction parameter optimization : Varying ligands (e.g., TMEDA vs. phosphines) or solvents (polar aprotic vs. ethereal) can reconcile yield disparities in Cu-catalyzed routes .

- Isolation of intermediates : Trapping reactive species (e.g., imidoyl chlorides) clarifies mechanistic pathways and side reactions .

- Case study : Zhang’s method vs. Wu’s protocol highlights ligand vs. solvent effects on regioselectivity.

Q. How does the trifluoromethyl group influence the metabolic stability of azetidine-based drug candidates?

- Answer :

- In vitro assays : Microsomal stability testing reveals reduced oxidative metabolism due to the electron-withdrawing CF group .

- Comparative studies : Analogues without CF show faster clearance in hepatocyte models, confirming the group’s role in enhancing half-life .

Methodological Tables

Table 1 : Key Synthetic Methods Compared

Table 2 : Analytical Techniques for Stereochemical Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.